2-Phenylethene-1,1,2-tricarbonitrile

描述

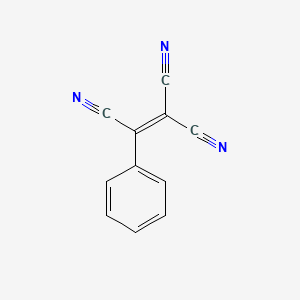

2-Phenylethene-1,1,2-tricarbonitrile is a highly functionalized organic compound characterized by a phenyl group attached to an ethene backbone substituted with three cyano (–CN) groups. This electron-deficient structure imparts unique electronic and solubility properties, making it a candidate for applications in materials science, such as organic semiconductors or light-emitting diodes (OLEDs).

属性

CAS 编号 |

4364-80-1 |

|---|---|

分子式 |

C11H5N3 |

分子量 |

179.18 g/mol |

IUPAC 名称 |

2-phenylethene-1,1,2-tricarbonitrile |

InChI |

InChI=1S/C11H5N3/c12-6-10(7-13)11(8-14)9-4-2-1-3-5-9/h1-5H |

InChI 键 |

QFLGJTBVYNAVJA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=C(C#N)C#N)C#N |

产品来源 |

United States |

生物活性

2-Phenylethene-1,1,2-tricarbonitrile (C11H5N3) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a phenyl group attached to an ethene backbone with three cyano groups. This configuration contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of cyano groups is believed to enhance this activity by disrupting microbial cell membranes.

- Anticancer Potential : Some studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) that lead to oxidative stress in cancerous cells.

The biological mechanisms underlying the activity of this compound include:

- Reactive Oxygen Species Generation : Compounds with nitrile groups can generate ROS, which play a critical role in cell signaling and apoptosis.

- Inhibition of Enzymatic Activity : The cyano groups may interact with key enzymes involved in cellular metabolism or DNA replication.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially leading to cell lysis.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Study 1 : A study on the antimicrobial efficacy against Staphylococcus aureus demonstrated a significant reduction in bacterial viability when exposed to varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

| Concentration (µg/mL) | Bacterial Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 30 |

| 100 | 5 |

- Study 2 : In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. At concentrations above 25 µM, significant apoptosis was observed.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 25 | 60 | 30 |

| 50 | 25 | 60 |

Safety and Toxicity

While the compound shows promising biological activities, toxicity assessments are crucial. Preliminary studies indicate moderate toxicity at high concentrations, necessitating further investigation into safe dosage levels for therapeutic use.

相似化合物的比较

Physicochemical Properties

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 1,1,2-Tricarbonitrile derivatives with varying substituents (e.g., alkyl or aryl groups replacing the phenyl moiety).

- Tetraphenylethylene (TPE)-based tricarbonitriles, such as 4,4'-(2-(4-bromophenyl)-2-phenylethene-1,1-diyl)-diphenol, which incorporate additional functional groups for enhanced luminescence or aggregation-induced emission (AIE) properties .

Solubility and Reactivity

Electronic Properties

- In contrast, TPE-based derivatives (e.g., NAI–TPE-PyS) combine electron-deficient and electron-rich moieties, enabling intramolecular charge transfer (ICT) for optoelectronic applications .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenylethene-1,1,2-tricarbonitrile, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Synthetic Pathways : Common methods include condensation reactions of phenylacetonitrile derivatives with carbonyl electrophiles. For example, refluxing in pyridine with arylidenemalononitrile intermediates (similar to procedures in ) .

- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. ACN), and catalyst loading (e.g., Pd-based catalysts as in ). Monitor yields via HPLC or GC-MS.

- Example Table :

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | PdCl₂ | 72 |

| ACN | 65 | None | 58 |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- NMR : Compare NMR shifts for nitrile carbons (typically 110-120 ppm) and olefinic protons (δ 6.5-7.5 ppm).

- IR : Confirm nitrile stretches (~2230 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).

- MS : Use high-resolution MS to distinguish between isomers (e.g., [M+H]⁺ peaks for molecular ions).

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of tricyano groups. Compare with experimental UV-Vis spectra.

- MD Simulations : Study solvent interactions (e.g., polar aprotic solvents like DMF) to optimize solubility for catalytic applications .

- Example Workflow :

Geometry optimization using B3LYP/6-31G*.

Solvent effects modeled via PCM.

Compare simulated vs. experimental dipole moments.

Q. What strategies address contradictory data in characterizing reaction intermediates of this compound?

- Methodological Answer :

- Empirical Validation : Apply falsification frameworks ( ) to test hypotheses. For instance, if LC-MS detects an unexpected intermediate, repeat reactions under inert conditions to rule out oxidation artifacts .

- Cross-Validation : Combine multiple techniques (e.g., in situ FTIR for real-time monitoring and X-ray crystallography for definitive structural assignments).

Q. How does steric and electronic tuning of this compound influence its performance in organic electronics (e.g., OLEDs)?

- Methodological Answer :

- Steric Effects : Introduce substituents (e.g., -CF₃) to alter π-stacking ( ). Measure crystallinity via XRD.

- Electronic Tuning : Modify nitrile positions to adjust electron affinity. Use cyclic voltammetry to determine redox potentials.

- Example Data :

| Derivative | LUMO (eV) | OLED Efficiency (%) |

|---|---|---|

| Parent | -3.2 | 8.5 |

| CF₃-Sub | -3.5 | 12.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。